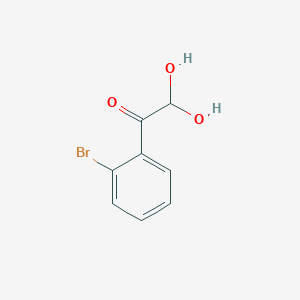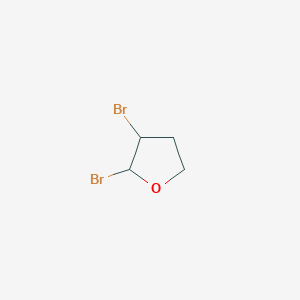
2,3-Dibromotetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromotetrahydrofuran is an organic compound with the molecular formula C4H6Br2O It is a derivative of tetrahydrofuran, where two hydrogen atoms are replaced by bromine atoms at the 2nd and 3rd positions
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Dibromotetrahydrofuran can be synthesized through the bromination of tetrahydrofuran. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions: 2,3-Dibromotetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to tetrahydrofuran by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 2,3-dihydrofuran.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Elimination: Strong bases like potassium hydroxide (KOH) in ethanol.
Major Products:
Substitution: Corresponding substituted tetrahydrofuran derivatives.
Reduction: Tetrahydrofuran.
Elimination: 2,3-Dihydrofuran.
科学研究应用
2,3-Dibromotetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism by which 2,3-dibromotetrahydrofuran exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the bromine atoms are removed, and the compound is converted back to tetrahydrofuran. The molecular targets and pathways involved vary based on the specific chemical context.
相似化合物的比较
2,3-Dichlorotetrahydrofuran: Similar structure but with chlorine atoms instead of bromine.
2,3-Diiodotetrahydrofuran: Similar structure but with iodine atoms instead of bromine.
2,3-Difluorotetrahydrofuran: Similar structure but with fluorine atoms instead of bromine.
Uniqueness: 2,3-Dibromotetrahydrofuran is unique due to the specific reactivity of bromine atoms compared to other halogens. Bromine atoms are larger and more polarizable than chlorine and fluorine, making this compound more reactive in certain chemical reactions. This reactivity can be advantageous in specific synthetic applications where selective transformations are required.
属性
CAS 编号 |
52911-58-7 |
|---|---|
分子式 |
C4H6Br2O |
分子量 |
229.90 g/mol |
IUPAC 名称 |
2,3-dibromooxolane |
InChI |
InChI=1S/C4H6Br2O/c5-3-1-2-7-4(3)6/h3-4H,1-2H2 |
InChI 键 |
SJWJMCVIJLKQIT-UHFFFAOYSA-N |
规范 SMILES |
C1COC(C1Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



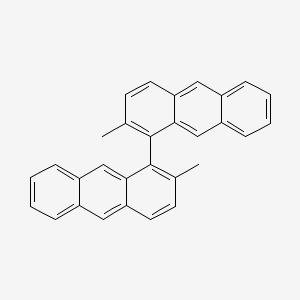

![2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride](/img/structure/B13142157.png)

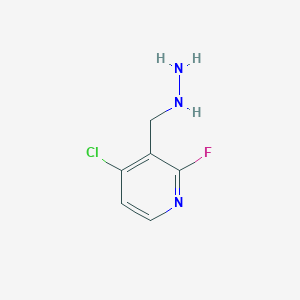
![N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)
![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)

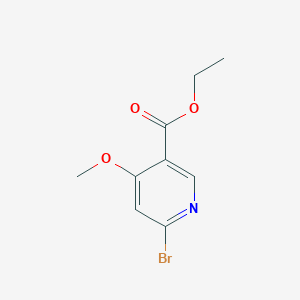
![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)
